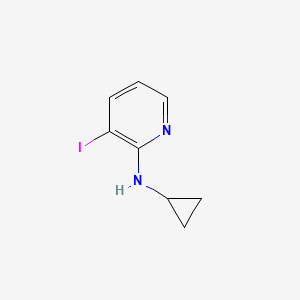

N-Cyclopropyl-3-iodopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVVCOKJWFCGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653231 | |

| Record name | N-Cyclopropyl-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214074-22-3 | |

| Record name | N-Cyclopropyl-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cyclopropyl-3-iodopyridin-2-amine chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of N-Cyclopropyl-3-iodopyridin-2-amine

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery and development, the strategic assembly of molecular scaffolds possessing unique and advantageous properties is paramount. This compound represents a quintessential example of such a building block, merging three distinct and valuable chemical motifs. The pyridine ring is the second most abundant heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The cyclopropyl group, a strained three-membered ring, acts as a versatile pharmacophore and a bioisostere for larger groups, often enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] Finally, the iodine atom at the 3-position serves as a highly effective synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.

This guide provides an in-depth examination of the chemical structure, physicochemical properties, and a validated synthesis strategy for this compound. We will delve into the rationale behind the chosen synthetic pathway, offering mechanistic insights and detailed protocols tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and core properties. This compound is an aromatic heterocyclic amine with the CAS Number 214074-22-3.[3]

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 214074-22-3 | [3] |

| Molecular Formula | C₈H₉IN₂ | [3][4] |

| Molecular Weight | 260.08 g/mol | [3] |

| Monoisotopic Mass | 259.98105 Da | [4] |

| SMILES | C1CC1NC2=C(C=CC=N2)I | [4] |

| InChI | InChI=1S/C8H9IN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | [4] |

| Predicted XLogP | 2.4 | [4] |

Retrosynthetic Analysis and Strategic Considerations

A robust synthesis is designed by logically deconstructing the target molecule into readily available starting materials. This process, known as retrosynthesis, illuminates the key bond formations and potential challenges.

Caption: Retrosynthetic analysis of this compound.

The retrosynthetic analysis reveals a two-stage strategy:

-

Regioselective Iodination: The primary challenge is the introduction of an iodine atom specifically at the C-3 position of the 2-aminopyridine core. The amino group is a strongly activating, ortho-para directing group, which favors substitution at the 3- and 5-positions. Careful selection of the iodinating agent and reaction conditions is crucial to achieve high regioselectivity and avoid di-iodination.

-

N-Cyclopropylation: The second key transformation is the formation of the bond between the exocyclic nitrogen and the cyclopropyl ring. While classical methods involving nucleophilic substitution exist, modern cross-coupling reactions offer superior yields, milder conditions, and broader substrate scope. A copper-catalyzed N-arylation (specifically, a Chan-Lam coupling variant) using cyclopropylboronic acid stands out as a highly efficient and reliable method.[5]

This strategic approach isolates the two main synthetic challenges, allowing for optimization at each stage and ensuring a high overall yield of the final product.

Synthesis Protocols and Mechanistic Insights

The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions, providing a clear path to successful synthesis.

Stage 1: Synthesis of 2-Amino-3-iodopyridine

This stage focuses on the regioselective iodination of commercially available 2-aminopyridine. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature and high efficacy in electrophilic iodination of activated aromatic systems.

Experimental Protocol:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-aminopyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile or dichloromethane (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-amino-3-iodopyridine, can be purified by column chromatography on silica gel to yield the desired precursor.[6][7]

Causality and Mechanistic Discussion: The -NH₂ group on the pyridine ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution. The reaction proceeds via the attack of the electron-rich pyridine ring (at the C-3 position) on the electrophilic iodine of NIS. The choice of a non-polar aprotic solvent and low temperature helps control the reactivity and selectivity of the reaction, minimizing the formation of di-substituted byproducts.

Stage 2: Copper-Promoted N-Cyclopropylation

This protocol utilizes a modern cross-coupling reaction to efficiently construct the target molecule from the iodinated precursor. This method is adapted from established copper-catalyzed C-N coupling procedures.[5]

Experimental Protocol:

-

Setup: In a reaction vessel, combine 2-amino-3-iodopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (Cu(OAc)₂, 1.0 eq), and 2,2'-bipyridine (1.0 eq).

-

Solvent and Base: Add dichloroethane as the solvent, followed by the addition of a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq).[5]

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature, open to the air, for 12-24 hours. The reaction is typically run under an air atmosphere, as O₂ can act as the terminal oxidant in the catalytic cycle.[5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the copper salts and base. Wash the pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the final product, this compound.

Causality and Mechanistic Discussion: This reaction is a Chan-Lam type C-N cross-coupling. The proposed catalytic cycle, illustrated below, provides insight into the roles of the various components.

Caption: A simplified catalytic cycle for the copper-promoted N-cyclopropylation reaction.

-

Role of Copper(II) Acetate: Serves as the catalyst precursor.

-

Role of 2,2'-Bipyridine (Ligand): The ligand (L) coordinates to the copper center, stabilizing it and modulating its reactivity throughout the catalytic cycle.

-

Role of Base: The base activates the cyclopropylboronic acid, facilitating the transmetalation step where the cyclopropyl group is transferred from boron to the copper center.

-

Role of Air (O₂): The reaction is believed to proceed through a Cu(I)/Cu(III) or Cu(II)/Cu(0) cycle. In many Chan-Lam couplings, oxygen from the air serves as the terminal oxidant to regenerate the active Cu(II) catalyst from a lower oxidation state intermediate.[5]

Data Summary

For clarity and reproducibility, the key parameters for the proposed synthetic workflow are summarized below.

| Step | Starting Material | Key Reagents | Solvent | Temp. | Approx. Time |

| 1. Iodination | 2-Aminopyridine | N-Iodosuccinimide (NIS) | Acetonitrile | 0°C to RT | 4-6 h |

| 2. N-Cyclopropylation | 2-Amino-3-iodopyridine | Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-Bipyridine, Na₂CO₃ | Dichloroethane | RT | 12-24 h |

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound and its precursors should be handled with appropriate care in a well-ventilated fume hood, wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: The compound is associated with the following hazards:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a high-value building block for pharmaceutical research and development. The synthetic strategy presented herein is both logical and robust, addressing the primary challenges of regioselective iodination and efficient N-cyclopropylation. The initial electrophilic iodination of 2-aminopyridine provides the key intermediate, which is then effectively coupled with cyclopropylboronic acid via a copper-catalyzed reaction. This guide provides the necessary protocols and mechanistic understanding for researchers to confidently synthesize and utilize this versatile chemical scaffold in their discovery programs.

References

-

Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. Retrieved from ijssst.info. [Link]

-

PubChemLite. (n.d.). This compound (C8H9IN2). Retrieved from PubChemLite. [Link]

-

Altundas, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]

- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Chemical Methodologies. [Link]

-

Pharmaffiliates. (n.d.). N-Cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from pharmaffiliates.com. [Link]

-

National Institutes of Health. (n.d.). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Retrieved from NIH. [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from NIH. [Link]

-

Chemsrc. (2025). 2-Amino-3-iodopyridine | CAS#:104830-06-0. Retrieved from chemsrc.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-iodopyridine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Iodopyridin-3-amine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

National Institutes of Health. (n.d.). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Retrieved from NIH. [Link]

-

Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395. [Link]

-

National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from NIH. [Link]

Sources

- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 214074-22-3|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C8H9IN2) [pubchemlite.lcsb.uni.lu]

- 5. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-Amino-3-iodopyridine | C5H5IN2 | CID 2763151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-氨基-3-碘吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

Discovery and history of N-Cyclopropyl-3-iodopyridin-2-amine

An In-depth Technical Guide to N-Cyclopropyl-3-iodopyridin-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a strategically important heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture, comprising a 2-aminopyridine core, a reactive iodine handle at the C3 position, and an N-cyclopropyl group, offers a convergence of desirable properties. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity, while the 2-aminopyridine scaffold is a prevalent feature in numerous biologically active compounds.[1][2] Critically, the iodine atom serves as a versatile nexus for post-synthetic modification via a host of cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this valuable intermediate for researchers and professionals in pharmaceutical development.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its core structure features a pyridine ring substituted with an amine at the C2 position, an iodine at the C3 position, and a cyclopropyl group attached to the exocyclic amine. This arrangement provides a unique steric and electronic profile that is leveraged in synthetic applications.

| Property | Value | Source |

| CAS Number | 214074-22-3 | [3] |

| Molecular Formula | C₈H₉IN₂ | [3][4] |

| Molecular Weight | 260.08 g/mol | [3] |

| SMILES | IC1=CC=CN=C1NC2CC2 | [3] |

| Predicted m/z | 260.98833 ([M+H]⁺) | [4] |

Retrosynthesis and Manufacturing Strategy

The discovery and history of this compound are intrinsically linked to its synthesis. As a bespoke building block, its existence is a function of synthetic accessibility. The logical and most common synthetic approach involves a two-stage process: the regioselective iodination of the pyridine core followed by the introduction of the cyclopropyl group.

Synthetic Workflow Overview

The overall transformation relies on two cornerstone reactions of heterocyclic chemistry: electrophilic halogenation and nucleophilic substitution or cross-coupling.

Caption: High-level two-step synthesis of the target molecule.

Step 1: Regioselective Iodination of 2-Aminopyridine

The primary challenge in this step is controlling the position of iodination. The amino group at C2 is a powerful activating group that directs electrophiles to the C3 and C5 positions. Achieving high selectivity for the C3 position is paramount.

Causality of Experimental Choice: Direct iodination of 2-aminopyridine with molecular iodine often leads to a mixture of products or favors the C5 position.[5][6] To achieve C3 selectivity, methods often employ a less reactive iodinating agent or specific reaction conditions that leverage the directing ability of the amino group while managing steric hindrance. A common approach involves using N-Iodosuccinimide (NIS) or an iodine/oxidant system under controlled conditions. For instance, processes using iodine in the presence of an oxidizing agent like hydrogen peroxide or iodic acid have been reported to improve yields and regioselectivity.[5]

Experimental Protocol: Synthesis of 3-Iodopyridin-2-amine

-

Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as water or acetic acid, add molecular iodine (I₂) (1.0-1.2 eq).[5]

-

Reaction: Stir the mixture at a controlled temperature, typically not exceeding 80-90°C.

-

Oxidant Addition: Slowly add an oxidizing agent, such as hydrogen peroxide (0.3-1.2 eq), dropwise to the reaction mixture.[5] The oxidant regenerates the active iodinating species in situ.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium thiosulfate followed by sodium bicarbonate) to quench excess iodine and acid.

-

Isolation: The product, 3-Iodopyridin-2-amine, can be isolated by filtration if it precipitates or by extraction with an organic solvent (e.g., ethyl acetate), followed by drying and concentration under reduced pressure.

-

Purification: The crude product may be purified by recrystallization or column chromatography to yield the desired intermediate.[6]

Step 2: N-Cyclopropylation of 3-Iodopyridin-2-amine

With the iodinated intermediate in hand, the final step is the installation of the cyclopropyl group onto the exocyclic amine. Modern methods favor transition metal-catalyzed cross-coupling reactions for their efficiency and substrate tolerance.

Causality of Experimental Choice: While classical methods might involve reacting the amine with a cyclopropyl halide, these often require harsh conditions and can suffer from low yields. A more robust and widely adopted strategy is the copper-promoted N-cyclopropylation using cyclopropylboronic acid.[7] This method operates under relatively mild conditions, is tolerant of various functional groups, and provides good to excellent yields. The copper(II) acetate acts as the catalyst, while a ligand like 2,2'-bipyridine facilitates the catalytic cycle, and a base is required to activate the boronic acid.

Experimental Protocol: Synthesis of this compound

-

Setup: In a reaction vessel, combine 3-Iodopyridin-2-amine (1.0 eq), cyclopropylboronic acid (1.5-2.0 eq), copper(II) acetate (Cu(OAc)₂) (1.0 eq), and 2,2'-bipyridine (1.0 eq).[7]

-

Solvent and Base: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or toluene, followed by a base, typically sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq).[7]

-

Reaction: Stir the reaction mixture under an air atmosphere at a temperature ranging from room temperature to 80°C. The open-air condition is often sufficient to facilitate the re-oxidation of the copper catalyst.

-

Monitoring: Monitor the reaction by TLC or HPLC until completion.

-

Workup: Once the reaction is complete, filter the mixture to remove insoluble salts and catalyst residues. Dilute the filtrate with an organic solvent and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude material by column chromatography on silica gel to afford the final product, this compound.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building complex molecules. The iodine at the C3 position is a key functional handle for diversification.

Utility in Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition, making it an ideal substrate for various palladium- and copper-catalyzed cross-coupling reactions. This allows for the direct and modular installation of a wide array of substituents, including alkyl, aryl, and alkynyl groups, which is a cornerstone of modern library synthesis.

Caption: Key cross-coupling reactions using the title compound.

Precursor to Fused Heterocyclic Systems

The ortho relationship between the C3-iodo and C2-amino groups makes this molecule an excellent precursor for constructing fused ring systems, such as pyrido[2,3-b]pyrazines or pyrido[2,3-d]pyrimidines, which are privileged scaffolds in many therapeutic areas, including oncology.[8] For example, a subsequent reaction with an appropriate partner can lead to intramolecular cyclization, rapidly building molecular complexity.

Safety and Handling

While specific toxicity data for this compound is not widely published, the safety profile can be inferred from its precursors and related structures like 2-amino-3-iodopyridine.

-

GHS Hazard Statements (Inferred):

-

Handling Recommendations:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

This compound stands out as a high-value, strategically designed intermediate for pharmaceutical research. Its synthesis, though requiring careful control of regioselectivity, is achievable through established and scalable chemical transformations. The convergence of a stable cyclopropylamine moiety with a versatile iodinated aminopyridine core provides medicinal chemists with a powerful platform for lead discovery and optimization, enabling rapid access to novel chemical matter with significant therapeutic potential.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

-

MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

-

PubChem. 2-Iodopyridin-3-amine | C5H5IN2 | CID 18176337. [Link]

-

PubChem. This compound (C8H9IN2). [Link]

-

Pharmaffiliates. 4-((3-Acetamidophenyl)amino)-N-cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]

- Google Patents.

- Google Patents. US3709996A - Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds.

-

PubChem. 2-Amino-3-iodopyridine | C5H5IN2 | CID 2763151. [Link]

- Google Patents. US3758690A - And use of such n-cyclopropyl compounds as hypotensives.

-

Royal Society of Chemistry. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. [Link]

- Google Patents. US2521544A - Iodinating amino pyrimidines and amino pyridines.

-

National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

Royal Society of Chemistry. Fusion of β-enaminones and 2-aminopyridines to 3-oyl-imidazo[1,2-a]pyridines induced by iodine: a mechanochemical approach. [Link]

-

PubMed. General and mild preparation of 2-aminopyridines. [Link]

-

IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

GalChimia. Easy Access to 2-Aminopyridines. [Link]

- Google Patents. WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.

-

PubMed. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 214074-22-3|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C8H9IN2) [pubchemlite.lcsb.uni.lu]

- 5. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 6. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 7. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Iodopyridin-3-amine | C5H5IN2 | CID 18176337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-3-iodopyridine | C5H5IN2 | CID 2763151 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-Cyclopropyl-3-iodopyridin-2-amine: A Technical Guide

Introduction

N-Cyclopropyl-3-iodopyridin-2-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a pyridine ring, a secondary amine, a cyclopropyl group, and an iodine substituent, gives rise to a unique spectroscopic fingerprint. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights presented herein are designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

The structural features of this compound, with its combination of aromatic and aliphatic moieties, as well as a heavy atom substituent, present a valuable case study for the application of modern spectroscopic techniques. Understanding the expected spectral characteristics is crucial for confirming the successful synthesis of the target molecule and for identifying any potential impurities.

Molecular Structure and Spectroscopic Workflow

The chemical structure of this compound is presented below, with atoms numbered for unambiguous assignment in the subsequent NMR analysis.

Caption: A typical workflow for the spectroscopic characterization of a synthesized molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for determining the connectivity of a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the pyridine ring protons, the amine proton, and the cyclopropyl protons.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at 25 °C. A standard pulse program for ¹H NMR is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H6 | 7.9 - 8.1 | Doublet of doublets (dd) | 1H | Deshielded by the adjacent nitrogen (N1) and influenced by the iodine at C3. |

| H4 | 7.3 - 7.5 | Doublet of doublets (dd) | 1H | Influenced by the adjacent iodine at C3 and the nitrogen at N1. |

| H5 | 6.6 - 6.8 | Doublet of doublets (dd) | 1H | Shielded relative to H4 and H6 due to its position. |

| NH (N7) | 5.0 - 5.5 | Broad singlet | 1H | The chemical shift is variable and depends on concentration and temperature. Exchange with D₂O would cause this signal to disappear. [1] |

| CH (C8) | 2.6 - 2.8 | Multiplet | 1H | Deshielded by the adjacent nitrogen atom (N7). [1] |

| CH₂ (C9, C10) | 0.8 - 1.0 | Multiplet | 2H | Diastereotopic protons of the cyclopropyl ring, appearing upfield. |

| CH₂ (C9, C10) | 0.5 - 0.7 | Multiplet | 2H | Diastereotopic protons of the cyclopropyl ring, appearing at the most upfield region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in this compound.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 155 - 158 | Attached to two nitrogen atoms, resulting in significant deshielding. |

| C6 | 148 - 150 | Aromatic carbon adjacent to nitrogen (N1), deshielded. |

| C4 | 138 - 140 | Aromatic carbon influenced by the deshielding effect of the adjacent iodine. |

| C5 | 115 - 118 | Aromatic carbon shielded relative to the other pyridine carbons. |

| C3 | 90 - 95 | Directly attached to the heavy iodine atom, leading to a significant upfield shift (heavy-atom effect). |

| C8 | 30 - 35 | Aliphatic carbon of the cyclopropyl group attached to nitrogen. [1] |

| C9, C10 | 6 - 10 | Aliphatic carbons of the cyclopropyl ring, appearing in the far upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3350 - 3310 | Medium, sharp | Characteristic of a secondary amine. [2][3] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak | Typical for C-H bonds on an aromatic ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to weak | C-H stretching of the cyclopropyl group. |

| C=C and C=N Stretch | 1600 - 1450 | Medium to strong | Aromatic ring stretching vibrations. |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | Stretching vibration of the C-N bond of the aminopyridine. [2] |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium | Stretching vibration of the cyclopropyl-amine C-N bond. [2] |

| N-H Wag | 910 - 665 | Strong, broad | Out-of-plane bending of the N-H bond in a secondary amine. [2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₉IN₂ [4][5]* Molecular Weight: 260.07 g/mol [5]* Monoisotopic Mass: 259.98 g/mol [4]* Predicted [M+H]⁺: m/z 260.99 [4] Expected Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:

-

Loss of the cyclopropyl group: Cleavage of the C-N bond between the cyclopropyl group and the amine nitrogen would result in a fragment corresponding to the 3-iodopyridin-2-amine cation.

-

Loss of iodine: Cleavage of the C-I bond would lead to a fragment corresponding to the N-cyclopropylpyridin-2-amine radical cation.

-

Ring fragmentation: The pyridine ring itself may undergo fragmentation under high-energy conditions.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles of chemical spectroscopy, serves as a valuable reference for researchers working with this compound. The detailed protocols and interpretations offer a practical framework for obtaining and analyzing high-quality spectroscopic data, ensuring the unambiguous identification and purity assessment of this important chemical entity.

References

- PubChemLite. This compound (C8H9IN2).

- University of California, Davis. IR Spectroscopy Tutorial: Amines.

- Vibrant Pharma Inc. This compound.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

Sources

An In-depth Technical Guide to the Solubility and Stability of N-Cyclopropyl-3-iodopyridin-2-amine

Introduction

N-Cyclopropyl-3-iodopyridin-2-amine is a substituted aminopyridine derivative of increasing interest within pharmaceutical and materials science research. Its unique structural combination, featuring a cyclopropylamine moiety and an iodinated pyridine ring, presents distinct physicochemical properties that are critical to understand for its application, particularly in drug development. The cyclopropyl group can significantly influence metabolic stability and binding affinity, while the iodo-substituted pyridine core serves as a versatile scaffold for further chemical modifications.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the scientific rationale behind the experimental designs. Adhering to the principles of scientific integrity, the protocols described herein are designed as self-validating systems, ensuring robust and reproducible results.

Part 1: Solubility Profile

A thorough understanding of a compound's solubility is a cornerstone of early-stage drug development, influencing everything from formulation design to bioavailability. For this compound, its solubility in both aqueous and organic media dictates its handling, formulation, and ultimately, its therapeutic efficacy.

Theoretical Considerations

The structure of this compound suggests a molecule with moderate polarity. The pyridine nitrogen and the secondary amine introduce hydrophilicity, while the cyclopropyl and iodinated aromatic ring contribute to its lipophilic character. Therefore, its solubility is expected to be modest in aqueous solutions and significantly higher in common organic solvents.

Experimental Determination of Solubility

While specific quantitative solubility data for this compound is not extensively published, this section provides a robust, field-proven protocol for its determination using the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility assessment.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound (solid, of known purity)

-

Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure equilibrium is reached at saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.[4][5]

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL by back-calculating from the diluted sample concentration.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Data Presentation:

The results should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Deionized Water | 25 | Experimental Value | Experimental Value |

| PBS (pH 7.4) | 37 | Experimental Value | Experimental Value |

| 0.1 N HCl | 37 | Experimental Value | Experimental Value |

| 0.1 N NaOH | 37 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

Causality Behind Experimental Choices:

-

Shake-Flask Method: This technique is chosen because it measures thermodynamic solubility, which is a true equilibrium value and essential for biopharmaceutical classification and pre-formulation studies.[1][2][3]

-

Solvent Selection: The chosen solvents represent a range of polarities and pH values relevant to pharmaceutical development, from aqueous buffers that mimic physiological conditions to organic solvents commonly used in synthesis and formulation.[6]

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent. 25 °C is a standard ambient temperature, while 37 °C mimics physiological conditions.[2][3]

-

HPLC Analysis: HPLC with UV detection is a robust and widely used technique for the accurate quantification of active pharmaceutical ingredients (APIs). A validated, stability-indicating method is crucial to ensure that the measured concentration corresponds to the intact compound and not its degradation products.[4][5][7][8]

Part 2: Stability Profile and Degradation Pathway Analysis

Assessing the intrinsic stability of a drug candidate is a mandatory step in its development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9][10][11] Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10][11][12][13]

Potential Sites of Instability

The chemical structure of this compound presents several functionalities that could be susceptible to degradation:

-

Cyclopropylamine Moiety: The cyclopropyl ring is strained and can be susceptible to ring-opening reactions under certain conditions.[14][15] The secondary amine can undergo oxidation. Studies on other cyclopropylamine-containing molecules have shown hydrolytic degradation, particularly at high pH.[14]

-

Aminopyridine Ring: The 2-aminopyridine functionality can be prone to oxidation, potentially forming N-oxides or other oxidative degradation products.[16][17]

-

Carbon-Iodine Bond: The C-I bond can be susceptible to photolytic cleavage, especially upon exposure to UV light.[18][19]

Forced Degradation Studies: A Protocol

The following protocol outlines a comprehensive forced degradation study for this compound, designed to meet ICH guidelines.[9][10][11] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed in sufficient quantities for detection and characterization without complete degradation of the parent compound.[9][11][12][13]

Objective: To investigate the degradation of this compound under various stress conditions and to identify its major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is soluble (e.g., Methanol or Acetonitrile)

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

-

Photostability chamber

-

Oven

Experimental Workflow for Forced Degradation:

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide has outlined the essential theoretical considerations and practical experimental protocols for determining the solubility and stability of this compound. While specific experimental data for this compound is emerging, the methodologies presented here provide a robust framework for its comprehensive physicochemical characterization. A thorough understanding of these properties is indispensable for the successful development of this compound in its intended applications, particularly within the pharmaceutical sciences. The provided protocols, grounded in established scientific principles and regulatory guidelines, will enable researchers to generate high-quality, reliable data to advance their research and development programs.

References

-

ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available at: [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(10), 1955–1958. Available at: [Link]

-

Pereshivko, O. P., & Van der Eycken, V. A. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Beilstein Journal of Organic Chemistry, 14, 1335–1341. Available at: [Link]

-

Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2017). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 131(1), 439-446. Available at: [Link]

-

Campbell, J. M., Lee, M., Needham, S. R., & Mullin, L. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of pharmaceutical sciences, 108(9), 2858–2864. Available at: [Link]

-

Chen, Z., & Chen, Z. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 38(1), 133-138. Available at: [Link]

-

Wang, Y., Zhang, X., & Zhang, X. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(35), 15978-15984. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link]

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization. (WHO Technical Report Series, No. 937). Available at: [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

-

Ukawa, K., Ishiguro, T., Kuriki, H., & Nohara, A. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-b[12]enzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). Chemical & pharmaceutical bulletin, 33(10), 4432–4437. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development – A Review. IJTSRD, 3(4), 1143-1148. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

-

Pereshivko, O. P., & Van der Eycken, V. A. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Beilstein Journal of Organic Chemistry, 12, 2683–2689. Available at: [Link]

-

ResearchGate. (n.d.). Accuracy of method for 2-aminopyridine. Available at: [Link]

-

ResearchGate. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]

-

Tonnesen, H. H. (1997). Photostability and Photostabilization of Drugs and Drug Products. Advances in Drug Research, 29, 79-133. Available at: [Link]

-

Ashton, K., & Douglas, K. T. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. Available at: [Link]

-

Pomogaeva, A. V., Lisovenko, A. S., & Timoshkin, A. Y. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Journal of computational chemistry, 45(12), 903–914. Available at: [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-355. Available at: [Link]

-

Dzepina, N., & El-Sayed, M. A. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental science & technology, 48(4), 2049–2057. Available at: [Link]

-

Cook, A. M., Grossenbacher, H., & Hutter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. Available at: [Link]

-

Cook, A. M., Grossenbacher, H., & Hutter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. Available at: [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

-

Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8502–8508. Available at: [Link]

-

Cerdá, V., & Collado, M. D. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Bioanalysis, 10(15), 1221–1233. Available at: [Link]

-

Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of pharmaceutical and biomedical analysis, 43(3), 1042–1047. Available at: [Link]

-

Pharmaffiliates. (n.d.). 4-((3-Acetamidophenyl)amino)-N-cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide. Available at: [Link]

-

Razi, N., Hartono, A., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino‐1‐propanol for Postcombustion CO2 Capture. Industrial & Engineering Chemistry Research, 61(1), 353-368. Available at: [Link]

-

PubChem. (n.d.). 2-Iodopyridin-3-amine. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available at: [Link]

-

Mura, P., & Cirri, M. (2020). Imiquimod Solubility in Different Solvents: An Interpretative Approach. Pharmaceutics, 12(2), 163. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. who.int [who.int]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 5. helixchrom.com [helixchrom.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. onyxipca.com [onyxipca.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. biopharminternational.com [biopharminternational.com]

- 14. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]

- 19. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activity of N-Cyclopropyl-3-iodopyridin-2-amine

An In-Depth Technical Guide to the Potential Biological Activity of N-Cyclopropyl-3-iodopyridin-2-amine

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous clinically approved drugs and investigational agents.[1][2] This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest due to its unique combination of a proven pharmacophore with synthetically versatile functional groups. We will explore the inferred biological potential of this compound by drawing parallels with structurally related molecules and established structure-activity relationships (SAR). This document outlines a logical, multi-pronged research framework for elucidating its activity profile, focusing on kinase inhibition, ion channel modulation, and G-protein-coupled receptor (GPCR) interaction. Detailed, field-proven experimental protocols are provided to guide researchers in the systematic evaluation of this promising compound.

Introduction: The Scientific Rationale

The 2-aminopyridine moiety is a cornerstone of drug discovery, recognized for its ability to form key hydrogen bond interactions with a multitude of biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The specific molecule of interest, this compound, presents a compelling case for investigation based on its distinct structural features:

-

The 2-Aminopyridine Core: This group is a well-established "hinge-binder" for protein kinases and a key pharmacophore in various other target classes.[4]

-

The N-Cyclopropyl Group: This small, rigid, and lipophilic group can explore hydrophobic pockets within a binding site, often improving potency and metabolic stability. The inclusion of cyclopropyl groups is a common strategy in modern medicinal chemistry, as seen in drugs like the kinase inhibitor Trametinib.[5]

-

The 3-Iodo Substituent: The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, it serves as a versatile synthetic handle for further chemical modification via cross-coupling reactions, enabling rapid library development.

This guide synthesizes existing knowledge on related compounds to build a robust hypothesis for the potential biological activities of this compound and provides the experimental framework to validate these hypotheses.

Physicochemical Properties and Synthetic Strategy

A foundational understanding of a compound's properties is critical for designing relevant biological assays.

| Property | Value | Data Source |

| Molecular Formula | C₈H₉IN₂ | Calculated |

| Molecular Weight | 260.08 g/mol | Calculated |

| CAS Number | 214074-22-3 | [6] |

| Appearance | Solid (predicted) | N/A |

| Predicted LogP | 2.1 - 2.5 | Cheminformatics Software |

Proposed Synthetic Route

The synthesis of N-substituted 2-aminopyridines can be efficiently achieved through modern cross-coupling methodologies. The Goldberg or Buchwald-Hartwig amination reactions are particularly well-suited for this transformation, offering high yields and broad substrate scope.[7][8] A plausible route involves the copper- or palladium-catalyzed coupling of 2-amino-3-iodopyridine with cyclopropylamine or a cyclopropylboronic acid derivative.[7][9]

Inferred Biological Activity & Proposed Investigation

Based on extensive literature precedents for the 2-aminopyridine scaffold and its analogues, we have identified three high-priority target classes for this compound.

Hypothesis 1: Protein Kinase Inhibition

The 2-aminopyridine scaffold is prevalent in a vast number of kinase inhibitors.[4][10] Derivatives have shown potent activity against targets such as PI3Kδ, Interleukin-2 inducible T-cell kinase (Itk), and Receptor-Interacting Protein Kinase-2 (RIPK2).[10][11][12] The N-amino group and pyridine nitrogen can form canonical hydrogen bonds with the kinase hinge region, a critical anchoring interaction.

Rationale: The N-cyclopropyl group could occupy the hydrophobic region near the gatekeeper residue, while the 3-iodo group could form a halogen bond with a backbone carbonyl or other hydrogen bond acceptor in the active site, thereby conferring potency and selectivity.

Diagram 1: Rationale for Investigating this compound

Caption: A multi-phase workflow for systematic compound evaluation.

Protocol: Primary Kinase Panel Screen

Objective: To identify potential kinase targets from a large, representative panel.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dispense the compound into a multi-well assay plate to a final concentration of 10 µM. Include appropriate controls (e.g., DMSO vehicle, positive control inhibitor like staurosporine).

-

Kinase Reaction: Initiate the kinase reaction by adding the specific kinase, its substrate, and ATP (at or near the Km concentration) to each well.

-

Incubation: Incubate the plate at 30°C for a duration determined by the specific kinase's activity (typically 30-60 minutes).

-

Detection: Stop the reaction and quantify the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common hit threshold is >50% inhibition.

Protocol: Kv Channel Electrophysiology Assay

Objective: To determine if the compound modulates potassium channel activity.

-

Cell Culture: Use a stable cell line expressing the human Kv channel of interest (e.g., HEK293 cells expressing hKv1.3).

-

Electrophysiology Setup: Employ an automated patch-clamp system. Use an internal solution containing potassium and an external solution appropriate for isolating K+ currents.

-

Baseline Recording: Obtain a stable whole-cell recording from a cell. Apply a voltage-step protocol to elicit a baseline Kv current.

-

Compound Application: Perfuse the cell with the external solution containing this compound at a test concentration (e.g., 10 µM).

-

Effect Recording: After a brief incubation period (2-5 minutes), apply the same voltage-step protocol and record the current in the presence of the compound.

-

Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percent inhibition or potentiation.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that the compound enters cells and binds to its intended kinase target.

-

Cell Preparation: Co-transfect HEK293 cells with plasmids encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same kinase.

-

Cell Plating: Plate the transfected cells in a white, multi-well assay plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 2 hours.

-

Tracer Addition: Add the fluorescent tracer to all wells.

-

Signal Detection: Add the NanoBRET™ substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.

-

Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing compound concentration indicates competitive displacement of the tracer, confirming target engagement. Plot the data to determine an IC50 value for target engagement.

Diagram 3: Hypothetical PI3K/Akt Signaling Pathway Inhibition

Caption: Potential site of action in the PI3K/Akt signaling cascade.

Conclusion and Future Directions

This compound is a compound with significant, unexplored therapeutic potential. Its structure is a composite of features found in numerous successful pharmacological agents. The logical starting points for its biological evaluation are kinase inhibition and potassium channel modulation, with GPCR allosterism representing a valuable secondary line of inquiry.

The experimental workflows detailed in this guide provide a clear and robust path for a comprehensive investigation. Positive hits from primary screens should be followed by rigorous SAR studies, leveraging the 3-iodo position for rapid analogue synthesis to optimize potency, selectivity, and drug-like properties. A thorough understanding of this molecule's biological activity could unlock new avenues for the development of novel therapeutics.

References

-

Al-dujaili, A. H., & Al-karagoly, H. K. (2024). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC, PubMed Central. [Link]

-

Dueke-Eze, C. U., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Chemistry. [Link]

-

Al-dujaili, A. H., & Al-karagoly, H. K. (2024). (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. [Link]

-

Li, H., et al. (2016). 2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. [Link]

-

Connolly, S., et al. (2004). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry. [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

-

Al-dujaili, A. H., & Al-karagoly, H. K. (2024). Some bioactive molecules containing the 2-aminopyridine. ResearchGate. [Link]

-

Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Wikipedia. [Link]

- Google Patents. (n.d.). US3709996A - Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds.

- Google Patents. (n.d.). US3758690A - And use of such n-cyclopropyl compounds as hypotensives.

-

PEPTIDE INSTITUTE, INC. (n.d.). List of Ion Channel Blockers. PEPTIDE INSTITUTE, INC.. [Link]

-

PubChem. (n.d.). 2-Iodopyridin-3-amine. PubChem. [Link]

-

PubChem. (n.d.). 2-Amino-3-iodopyridine. PubChem. [Link]

-

Al-dujaili, A. H., et al. (2024). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

-

Kruger, G., et al. (2019). GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. PMC, NIH. [Link]

-

Charrier, J.-D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

-

Bouissière, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

-

Schade, D., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Miao, Y., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]

- Google Patents. (n.d.). WO1998033798A2 - Pyrido[2,3-d]pyrimidines and 4-amino-pyrimidines as inhibitors of cell proliferation.

-

Sen, S., et al. (2023). Intracellular GPCR modulators enable precision pharmacology. PMC, NIH. [Link]

- Google Patents. (n.d.). DK3137455T3 - Triaminopyrimidine compounds for the prevention or treatment of malaria.

-

Lenselink, E. B., et al. (2019). Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. PMC, PubMed Central. [Link]

-

Guryev, A. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

-

VanBrocklin, H. F., et al. (2022). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. NIH. [Link]

-

Conn, P. J., et al. (2014). Allosteric modulation of G protein-coupled receptors: a pharmacological perspective. PubMed. [Link]

-

Cuny, G. D., et al. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed. [Link]

-

Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

-

VanBrocklin, H. F., et al. (2022). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. NIH. [Link]

-

Berdini, V., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC, NIH. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 214074-22-3|this compound|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of a Strained Ring: N-Cyclopropyl-3-iodopyridin-2-amine as a Powerhouse Building Block in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this context, certain structural motifs have emerged as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The N-cyclopropyl-2-aminopyridine core is one such scaffold, prized for its unique combination of rigidity, hydrogen bonding capabilities, and metabolic stability. The incorporation of a cyclopropyl group, a small, strained carbocycle, is a well-established strategy in medicinal chemistry to improve the properties of drug candidates.[1][2] This moiety can enhance metabolic stability by strengthening adjacent C-H bonds against oxidative metabolism and can introduce conformational constraints that lock a molecule into its bioactive conformation, thereby increasing potency.[3]

This guide focuses on a particularly valuable derivative of this scaffold: N-Cyclopropyl-3-iodopyridin-2-amine . The presence of an iodine atom at the 3-position transforms this molecule from a mere scaffold into a versatile and powerful building block. The carbon-iodine bond serves as a highly effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) and the rapid generation of compound libraries targeting a wide array of proteins, most notably protein kinases. This guide will provide a comprehensive overview of the synthesis of this compound and its application in the construction of complex, biologically active molecules, with a focus on the underlying principles and practical methodologies that empower medicinal chemists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 214074-22-3 | [4][5] |

| Molecular Formula | C₈H₉IN₂ | [4][5] |

| Molecular Weight | 260.08 g/mol | [4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage | Room temperature | [5] |

Synthesis of the Building Block: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A logical and efficient synthetic pathway begins with the readily available 2-aminopyridine, proceeds through a regioselective iodination, and concludes with the introduction of the cyclopropyl group.

Step 1: Synthesis of 2-Amino-3-iodopyridine

The precursor, 2-amino-3-iodopyridine, can be synthesized from 2-aminopyridine. While various methods exist for the halogenation of aminopyridines, a common approach involves electrophilic iodination. The amino group at the 2-position is an activating group that directs electrophiles to the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve mono-iodination at the desired 3-position.

Experimental Protocol: Iodination of 2-Aminopyridine

-

Rationale: This procedure is adapted from established methods for the halogenation of aminopyridines.[6] Sulfuric acid is used to protonate the pyridine ring, which deactivates it towards electrophilic substitution, thus allowing for more controlled iodination directed by the amino group.

-

Materials:

-

2-Aminopyridine (1.0 eq)

-

Iodine (I₂) (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

-

Procedure:

-

To a stirred solution of 2-aminopyridine in water, slowly add concentrated sulfuric acid at 0 °C.

-

Add iodine portion-wise to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide to pH 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-3-iodopyridine.[7][8][]

-

Step 2: Synthesis of this compound

The introduction of the cyclopropyl group onto the amino group can be achieved through various N-alkylation methods. A modern and efficient approach is the copper-catalyzed N-cyclopropylation using cyclopropylboronic acid. This method is generally mild and tolerates a wide range of functional groups.

Experimental Protocol: N-Cyclopropylation of 2-Amino-3-iodopyridine

-

Rationale: This protocol is based on the copper-promoted N-cyclopropylation of anilines and amines.[10] Copper(II) acetate serves as the catalyst, and a ligand such as 2,2'-bipyridine is used to facilitate the reaction. A base is required to deprotonate the amine, and the reaction is typically carried out in an oxygen-rich environment (air).

-

Materials:

-

2-Amino-3-iodopyridine (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Copper(II) acetate (Cu(OAc)₂) (1.0 eq)

-

2,2'-Bipyridine (1.0 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,2-Dichloroethane (DCE)

-

-

Procedure:

-

To a reaction vessel, add 2-amino-3-iodopyridine, cyclopropylboronic acid, copper(II) acetate, 2,2'-bipyridine, and sodium carbonate.

-

Add 1,2-dichloroethane as the solvent.

-

Stir the reaction mixture vigorously under an air atmosphere at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[5][11][12] For this compound, this reaction is instrumental in introducing a wide variety of aryl and heteroaryl substituents at the 3-position, a key strategy in the development of kinase inhibitors that target the ATP-binding site.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Rationale: This protocol is based on well-established conditions for Suzuki-Miyaura couplings.[12][13] A palladium catalyst, often in combination with a phosphine ligand, is essential. The base is crucial for the activation of the boronic acid to form a boronate species, which facilitates transmetalation to the palladium center. The choice of solvent and temperature can significantly impact the reaction rate and yield.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos-Pd-G2) (1-5 mol%)